
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide (also known as CBM) is a chemical compound that has been extensively researched for its potential applications in various scientific fields. CBM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Wirkmechanismus
CBM is a potent inhibitor of CA IX, which is a zinc-containing metalloenzyme that plays a crucial role in regulating the pH of cancer cells. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM binds to the active site of CA IX, preventing it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This results in a decrease in intracellular pH, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBM has been shown to have a potent inhibitory effect on CA IX, which is overexpressed in many types of cancer cells. Inhibition of CA IX by CBM has been shown to reduce tumor growth and metastasis both in vitro and in vivo. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBM is its potent inhibitory effect on CA IX, which makes it a promising candidate for cancer therapy. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy. However, one of the limitations of CBM is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CBM. One potential direction is to develop more potent and selective inhibitors of CA IX that can be administered in vivo. Another potential direction is to investigate the potential applications of CBM in treating other diseases such as glaucoma and epilepsy. Additionally, further research is needed to understand the mechanism of action of CBM and its effects on other cellular processes. Overall, CBM has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
CBM can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylsulfanyl-3-methylbutanoyl chloride with ammonium carbamate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CBM.
Wissenschaftliche Forschungsanwendungen
CBM has been extensively studied for its potential applications in cancer therapy. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. In addition to its potential as a cancer therapy, CBM has also been studied for its potential applications in treating other diseases such as glaucoma and epilepsy.
Eigenschaften
IUPAC Name |
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)14-12(13)16)17-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKTUXJGQBUGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)SC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

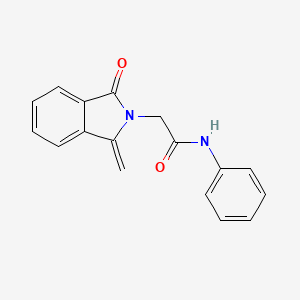
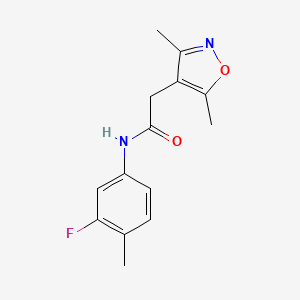
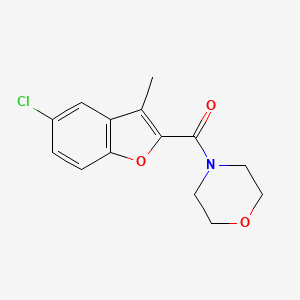
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
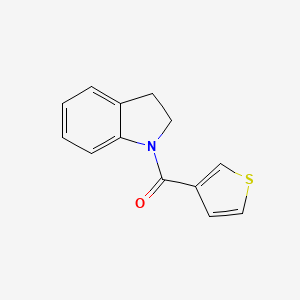
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
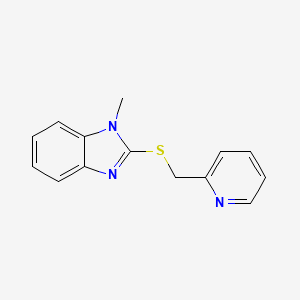
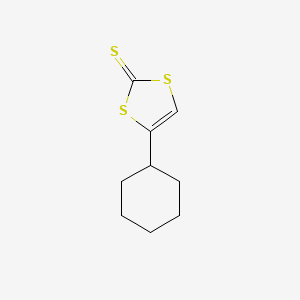



![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)